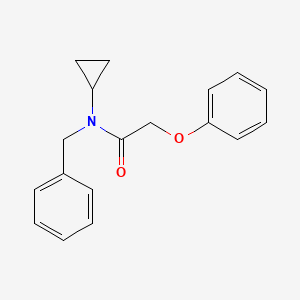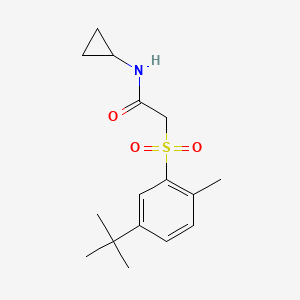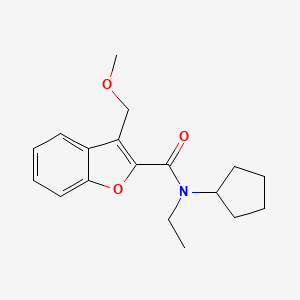![molecular formula C14H21N3O2 B7547283 N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide, also known as MPAC, is a chemical compound that has been widely used in scientific research due to its unique properties. MPAC belongs to the class of azepane derivatives and has been found to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide in lab experiments is its potent biological activity. This compound has been found to exhibit antitumor, antibacterial, and antifungal properties, making it a useful tool in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complicated synthesis method. The synthesis of this compound requires expertise in organic chemistry and may be difficult for some researchers to reproduce.
Zukünftige Richtungen
For the use of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide include the development of new drugs, the study of its mechanism of action, and the use of this compound in combination with other drugs.
Synthesemethoden
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide involves a series of chemical reactions. The starting material is 6-methoxypyridine-3-carbaldehyde, which is reacted with 1-azepanamine in the presence of a catalyst to form the intermediate. The intermediate is then treated with N,N-dimethylformamide and triethylamine to form the final product, this compound. The synthesis of this compound is a complicated process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-7-6-12(10-15-13)11-16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASDSPLZVSHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)


![5-Cyclopropyl-3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7547259.png)

![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)


![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)